米贝拉地尔二盐酸盐

描述

Mibefradil dihydrochloride is a long-acting calcium channel antagonist used as an antihypertensive agent . It acts via a higher affinity block for low-voltage-activated (T) than for high-voltage-activated (L) calcium channels . It is a tetralol derivative and nondihydropyridine calcium channel blocker .

Synthesis Analysis

The synthesis of mibefradil analogues was achieved through two efficient approaches based on a diastereoselective intermolecular Reformatsky reaction and an intramolecular carbonyl–ene cyclization . The second strategy led to the formation of a key intermediate in a short and highly stereoselective way, which allowed for practical and convenient preparation of analogues .Molecular Structure Analysis

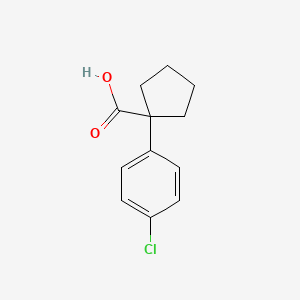

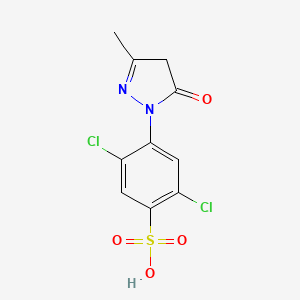

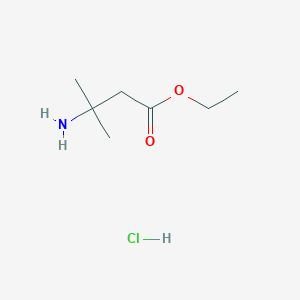

Mibefradil dihydrochloride has a molecular formula of C29H40Cl2FN3O3 . It is a tetralol derivative and nondihydropyridine calcium channel blocker .Chemical Reactions Analysis

Mibefradil is a tetralol calcium channel blocking agent that inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels .Physical And Chemical Properties Analysis

Mibefradil dihydrochloride has a molecular weight of 568.55 g/mol . It is a tetralol derivative and nondihydropyridine calcium channel blocker .科学研究应用

T-type Calcium Channel Blocker

Mibefradil dihydrochloride is widely used as a T-type calcium channel blocker in various cells. This application is crucial in research involving the modulation of calcium channels to understand their role in cellular processes .

2. Reduction of Apoptosis in Retinal Ganglion Cells It has been utilized to reduce apoptosis of retinal ganglion cells (RGC), which is significant in studies related to eye diseases and neuroprotection .

3. Hypertension and Chronic Stable Angina Treatment Originally approved for the treatment of hypertension and chronic stable angina, Mibefradil’s mechanism as a calcium channel blocker is a key area of research in cardiovascular diseases .

Intracellular Calcium Concentration Alteration

Research has shown that Mibefradil can alter intracellular calcium concentration by activating phospholipase C and triggering Ca2+ influx through store-operated Ca2+ entry mediated by ORAI channels, which is important for understanding cellular signaling pathways .

Interaction with Other Drugs

Studies have highlighted the life-threatening interactions of Mibefradil with β-blockers, digoxin, verapamil, and diltiazem, especially in elderly patients. This has implications for research on drug safety and pharmacology .

作用机制

Target of Action

Mibefradil dihydrochloride primarily targets T-type and L-type calcium channels of cardiac and vascular smooth muscle . It exhibits a greater selectivity for T-type channels . These channels play a crucial role in the movement of calcium ions into the cells of the heart and blood vessels .

Mode of Action

Mibefradil dihydrochloride is a tetralol calcium channel blocking agent . It inhibits the influx of calcium ions across both the T (low-voltage) and L (high-voltage) calcium channels of cardiac and vascular smooth muscle, with a greater selectivity for T channels . This selective blockade of T-type calcium channels over L-type channels is a unique property of Mibefradil .

Biochemical Pathways

The inhibition of calcium ion influx leads to vasodilation in vascular smooth muscle, causing a decrease in peripheral vascular resistance . This results in an increase in the supply of blood and oxygen to the heart while reducing its workload

Pharmacokinetics

Mibefradil undergoes two metabolic pathways: esterase-catalyzed hydrolysis of the ester side chain (producing an alcohol metabolite) and cytochrome P450 3A4-catalyzed oxidation . The latter becomes less important during chronic dosing . The pharmacologic effect of the metabolite is approximately 10% of that of the parent Mibefradil .

Result of Action

The action of Mibefradil leads to a decrease in blood pressure due to the vasodilation in vascular smooth muscle . It also causes a slight increase in cardiac output during chronic dosing . Furthermore, it slows sinus and atrioventricular (AV) node conduction, producing a slight reduction in heart rate and a slight increase in the PR interval . These effects result in a decrease in cardiac workload and myocardial oxygen demand .

安全和危害

属性

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O3.2ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H/t28-,29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJLQTFHJIHXIX-GDUXWEAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116644-53-2 (Parent) | |

| Record name | Mibefradil dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116666638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044204 | |

| Record name | Mibefradil dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mibefradil dihydrochloride | |

CAS RN |

116666-63-8 | |

| Record name | Mibefradil dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116666638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mibefradil dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mibefradil dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIBEFRADIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842TUP3PQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Mibefradil dihydrochloride?

A1: Mibefradil dihydrochloride primarily acts as a T-type calcium channel blocker. [] This means it inhibits the flow of calcium ions through these channels, which are involved in various cellular processes, including smooth muscle contraction and neuronal excitability.

Q2: Beyond its calcium channel blocking activity, has Mibefradil dihydrochloride shown potential in other therapeutic areas?

A3: Interestingly, Mibefradil dihydrochloride has been identified as a potential radiosensitizer for glioblastoma multiforme (GBM). [, , , ] This means it can enhance the sensitivity of tumor cells to radiation therapy. Studies indicate that Mibefradil dihydrochloride might achieve this by inhibiting DNA repair mechanisms, specifically nonhomologous end-joining (NHEJ) and homologous recombination (HR), in tumor cells. []

Q3: Are there any clinical trials investigating the use of Mibefradil dihydrochloride as a radiosensitizer?

A4: Yes, a Phase I clinical trial has been initiated to evaluate the safety and maximum tolerated dose of Mibefradil dihydrochloride when combined with hypofractionated radiation therapy in patients with recurrent GBM. [, , ]

Q4: How does Mibefradil dihydrochloride compare to other radiosensitizers in preclinical studies?

A5: Preclinical studies using a high-throughput cell-based screen have shown that Mibefradil dihydrochloride exhibits potent DSB repair inhibition and effectively radiosensitizes cancer cell lines in vitro. [] This suggests it holds promise as a potential chemo- and radiosensitizer, comparable to other agents under investigation.

Q5: Has Mibefradil dihydrochloride demonstrated any effects on cardiac tissue remodeling?

A6: Studies in dogs with induced atrial fibrillation have shown that Mibefradil dihydrochloride might reduce fibrosis in atrial myocytes. [] This finding suggests a potential role for Mibefradil dihydrochloride in mitigating adverse cardiac remodeling associated with atrial fibrillation.

Q6: What is the role of Mibefradil dihydrochloride in understanding calcium signaling in smooth muscle cells?

A7: Research using mouse vas deferens has shown that Mibefradil dihydrochloride, along with other T-type calcium channel blockers, did not significantly impact the amplitude of excitatory junction potentials or neuroeffector calcium transients. [] This suggests that T-type calcium channels might not play a major role in amplifying calcium influx through P2X receptors in this specific smooth muscle model.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。